Cas no 3528-17-4 (2,3-Dihydrothiochromen-4-one)
2,3-Dihydrothiochromen-4-one Chemical and Physical Properties
Names and Identifiers
-
- Thiochroman-4-one
- 1-(4-PROPOXYPHENYL)ETHANONE
- 2,3-Dihydro-4H-thiochromen-4-one
- 2,3-dihydrothiochromen-4-one
- 2,3-dihydro-4H-1-benzothiopyran-4-one
- 2H,3H-benzo[e]thian-4-one
- 3,4-dihydro-2H-1-benzothiin-4-one
- 3,4-dihydro-2H-1-benzothiopyran-4-one
- 4H-1-Benzothiopyran-4-one,2,3-dihydro
- 4H-1-Benzothiopyran-4-one,3-dihydro
- 4-Thiochromanone
- 3528-17-4
- NSC 113603
- NCIOpen2_000254
- F31314
- 3SZW54A3MY
- thiochroman-4-on
- Z56914832
- SCHEMBL7417
- NSC-64353
- MFCD00006882
- NS00029818
- Thiochroman-4-one, 97%
- NSC64353
- InChI=1/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H
- PD144766
- 2,3-Dihydro-4H-thiochromen-4-one #
- 4H-1-Benzothiopyran-4-one, 2,3-dihydro-
- NSC 153096
- 4H-1-Benzothiopyran-4-one,3-dihydro-
- NSC-153096
- 1-thiochroman-4-one
- NSC153096
- A6198
- FT-0619524
- NSC113603
- NSC 64353
- AKOS001057964
- EN300-05300
- NSC-113603
- EINECS 222-548-1
- SCHEMBL7418
- DTXSID10188762
- ALBB-021273
- STL451549
- 2,3-DIHYDRO-1-BENZOTHIOPYRAN-4-ONE
- DB-048765
- 2,3-Dihydrothiochromen-4-one
-
- MDL: MFCD00006882
- Inchi: 1S/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
- InChI Key: CVQSWZMJOGOPAV-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C(CC1)=O
Computed Properties
- Exact Mass: 164.03000
- Monoisotopic Mass: 164.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.9
- Topological Polar Surface Area: 42.4A^2
Experimental Properties
- Color/Form: Orange substance
- Density: 1.2487
- Melting Point: 28-30 °C (lit.)
- Boiling Point: 154 °C/12 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.6395(lit.)
- PSA: 42.37000
- LogP: 2.36510
- Solubility: Not determined
2,3-Dihydrothiochromen-4-one Security Information
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Safety Instruction: S24/25
2,3-Dihydrothiochromen-4-one Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dihydrothiochromen-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 122394-10G |
2,3-Dihydrothiochromen-4-one |
3528-17-4 | 10g |
¥2065.67 | 2023-12-10 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00550-100g |
2,3-dihydrothiochromen-4-one |
3528-17-4 | 95% | 100g |
$1350 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TO174-1g |
2,3-Dihydrothiochromen-4-one |
3528-17-4 | 98% | 1g |
¥379.0 | 2022-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21120-5g |
Thiochroman-4-one |
3528-17-4 | 98% | 5g |
¥1598.0 | 2023-09-06 | |
| TRC | D453213-10mg |
2,3-Dihydrothiochromen-4-one |
3528-17-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D453213-50mg |
2,3-Dihydrothiochromen-4-one |
3528-17-4 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D453213-100mg |
2,3-Dihydrothiochromen-4-one |
3528-17-4 | 100mg |
$ 80.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D765040-5g |
Thiochroman-4-one |
3528-17-4 | 95% | 5g |
$115 | 2024-06-07 | |
| eNovation Chemicals LLC | D765040-25g |
Thiochroman-4-one |
3528-17-4 | 95% | 25g |
$345 | 2024-06-07 | |
| abcr | AB412780-10 g |
2,3-Dihydro-4H-thiochromen-4-one |
3528-17-4 | 10g |
€223.80 | 2023-04-24 |
2,3-Dihydrothiochromen-4-one Suppliers
2,3-Dihydrothiochromen-4-one Related Literature
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1. Reactions of 3-bromo-2,3-dihydro- and 2,3-dibromo-4H-1-benzothiopyran-4-one 1,1-dioxides with various aminesShigeru Watanabe,Hiroyuki Nakazumi,Teijiro Kitao J. Chem. Soc. Perkin Trans. 1 1988 1829
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2. Ring contractions of thiochroman-4-ones and thiochromen-4-onesNeil E. MacKenzie,Ronald H. Thomson J. Chem. Soc. Perkin Trans. 1 1982 395
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3. Synthesis of some thiochromeno[4,3-c]- and [3,4-c]-pyrazolesChristopher D. Gabbutt,John D. Hepworth,B. Mark Heron,Simon J. Coles,Michael B. Hursthouse J. Chem. Soc. Perkin Trans. 1 2000 2930
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Dmitry A. Lega,Nikolay Yu. Gorobets,Valentine P. Chernykh,Svetlana V. Shishkina,Leonid A. Shemchuk RSC Adv. 2016 6 16087
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5. 422. The structure and properties of certain polycyclic indolo- and quinolino-derivatives. Part IV. Derivatives of 1-thiochroman-4-one and of 2-thioisochroman-4-oneA. K. Kiang,Frederick G. Mann J. Chem. Soc. 1951 1909
Additional information on 2,3-Dihydrothiochromen-4-one
Recent Advances in the Study of 2,3-Dihydrothiochromen-4-one (CAS: 3528-17-4) in Chemical Biology and Pharmaceutical Research
2,3-Dihydrothiochromen-4-one (CAS: 3528-17-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its thiochromenone scaffold, has been explored for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of 2,3-Dihydrothiochromen-4-one make it a promising candidate for drug discovery and development, particularly in the design of novel therapeutic agents targeting various diseases.
Recent studies have focused on the synthesis and modification of 2,3-Dihydrothiochromen-4-one derivatives to enhance their biological efficacy and pharmacokinetic properties. Researchers have employed advanced synthetic methodologies, such as transition metal-catalyzed reactions and multicomponent reactions, to generate a library of analogs with improved selectivity and potency. These efforts have led to the identification of several lead compounds with significant activity against key molecular targets, including enzymes and receptors involved in disease pathways.
One of the most notable findings in recent research is the role of 2,3-Dihydrothiochromen-4-one derivatives as inhibitors of specific kinases and proteases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of this compound exhibit potent inhibitory effects against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer. These findings suggest that 2,3-Dihydrothiochromen-4-one-based compounds could serve as valuable tools for the development of targeted cancer therapies.
In addition to its anticancer potential, 2,3-Dihydrothiochromen-4-one has also been investigated for its anti-inflammatory properties. A recent study in the European Journal of Pharmacology reported that derivatives of this compound can effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. This anti-inflammatory activity highlights the compound's potential for treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the antimicrobial activity of 2,3-Dihydrothiochromen-4-one derivatives. Research published in Bioorganic & Medicinal Chemistry Letters revealed that certain analogs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These compounds appear to disrupt microbial cell membranes and interfere with essential metabolic processes, making them promising candidates for the development of new antimicrobial agents.
Despite these promising findings, challenges remain in the development of 2,3-Dihydrothiochromen-4-one-based therapeutics. Issues such as poor solubility, metabolic instability, and off-target effects need to be addressed through further structural optimization and formulation strategies. Ongoing research is exploring the use of prodrug approaches and nanoparticle-based delivery systems to overcome these limitations and enhance the clinical applicability of these compounds.
In conclusion, 2,3-Dihydrothiochromen-4-one (CAS: 3528-17-4) represents a versatile scaffold with significant potential in chemical biology and pharmaceutical research. Recent advances in synthetic chemistry and biological evaluation have uncovered its diverse therapeutic applications, ranging from cancer and inflammation to infectious diseases. Future studies should focus on optimizing the pharmacological properties of this compound and translating these findings into clinically viable therapies. The continued exploration of 2,3-Dihydrothiochromen-4-one and its derivatives is expected to yield valuable insights and novel therapeutic options for a wide range of medical conditions.
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